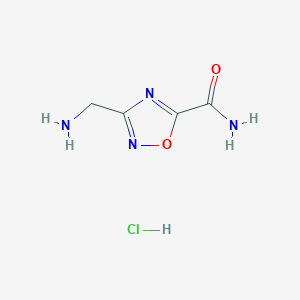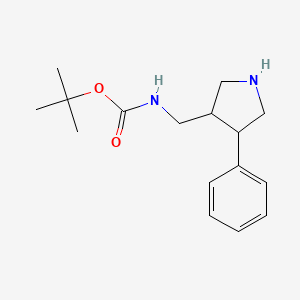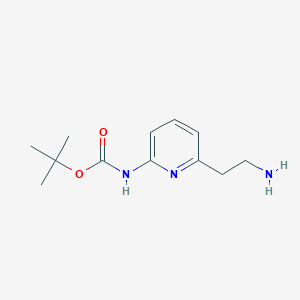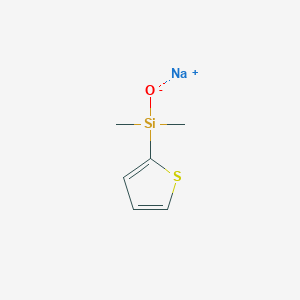
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Descripción general
Descripción
“2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline” is a chemical compound . It is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline” is C13H20N2O2 . The InChI code is 1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline” is 236.31 . It is a liquid at room temperature . The compound should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación
Inhibition of Src Kinase Activity
- Boschelli et al. (2001) explored the synthesis of several analogs of 4-phenylamino-3-quinolinecarbonitriles, which includes compounds related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline. These compounds demonstrated significant inhibition of Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer research and treatment (Boschelli et al., 2001).
Antimicrobial Activity
- Habib et al. (2013) and Harini et al. (2014) reported the synthesis and evaluation of compounds related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, demonstrating significant antimicrobial activity. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Habib et al., 2013), (Harini et al., 2014).
Corrosion Inhibition
- Dagdag et al. (2019) investigated the use of aromatic epoxy monomers, including structures similar to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, as corrosion inhibitors for carbon steel. The study found these compounds to be effective, opening up avenues in materials science and engineering (Dagdag et al., 2019).
Photopolymerization and Electrochromic Materials
- Guillaneuf et al. (2010) and Li et al. (2017) focused on the use of aniline derivatives in photopolymerization and as electrochromic materials, respectively. These studies provide insights into the potential of such compounds in advanced material science applications (Guillaneuf et al., 2010), (Li et al., 2017).
Synthetic and Catalytic Applications
- Various studies, such as those by Ortiz-Marciales et al. (2000) and Zheng et al. (2019), have explored the synthesis and reactions of compounds structurally related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline. These compounds have shown promise in synthetic chemistry and catalysis, demonstrating their versatility in different chemical reactions (Ortiz-Marciales et al., 2000), (Zheng et al., 2019).
Cytotoxicity and Cancer Research
- Studies by Berardi et al. (2005) and Zayed et al. (2019) have shown that aniline derivatives, including those structurally related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, possess cytotoxic properties. These findings are significant in cancer research, particularly in exploring new therapeutic agents (Berardi et al., 2005), (Zayed et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVCSNXEQMXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716901 | |
| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline | |
CAS RN |
761440-71-5 | |
| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

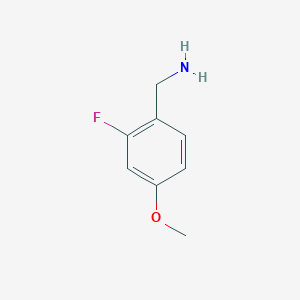
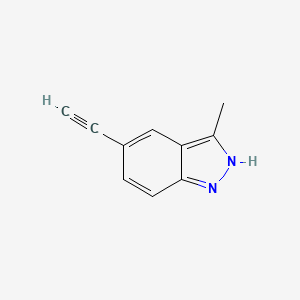

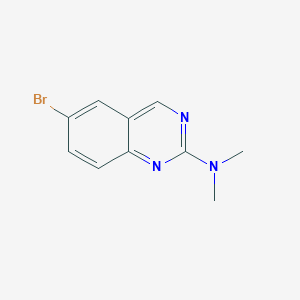
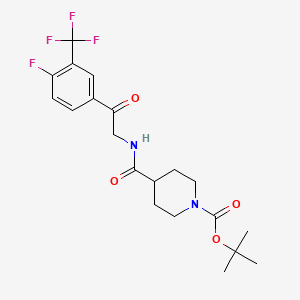

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
